molecular formula C20H12N2 B14752580 Quinolino[3,2-b]acridine CAS No. 258-57-1

Quinolino[3,2-b]acridine

Cat. No.: B14752580
CAS No.: 258-57-1
M. Wt: 280.3 g/mol
InChI Key: VZNQNRUYJWSBQV-UHFFFAOYSA-N
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Description

Quinolino[3,2-b]acridine is a polycyclic aromatic compound featuring fused quinoline and acridine moieties. Its structure combines the electron-deficient nature of acridine with the planar rigidity of quinoline, making it a versatile scaffold in materials science and medicinal chemistry. Synthetically, it is often prepared via Suzuki-Miyaura coupling reactions, as demonstrated in the synthesis of polymers incorporating quinacridone derivatives (e.g., 5,12-dialkylquinolino[2,3-b]acridine-7,14-dione monomers) . Key applications include organic semiconductors for OLEDs due to its tunable HOMO/LUMO levels and antimicrobial activity when complexed with transition metals .

Properties

CAS No.

258-57-1

Molecular Formula

C20H12N2

Molecular Weight

280.3 g/mol

IUPAC Name

quinolino[3,2-b]acridine

InChI

InChI=1S/C20H12N2/c1-3-7-17-13(5-1)9-15-11-16-10-14-6-2-4-8-18(14)22-20(16)12-19(15)21-17/h1-12H

InChI Key

VZNQNRUYJWSBQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C4C=C5C=CC=CC5=NC4=CC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinolino[3,2-b]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,11-diphenylquinolino[3,2,1-de]acridine-5,9-dione with suitable reagents to form the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Quinolino[3,2-b]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinolino[3,2,1-de]acridine-5,9-dione .

Scientific Research Applications

Quinolino[3,2-b]acridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which quinolino[3,2-b]acridine exerts its effects involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cellular apoptosis. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Quinolino[3,2-b]acridine vs. Quinolino Acridine (QA)
  • Structure : QA replaces the central benzene ring in phenyl acridine (PA) with a carbon bridge, enhancing planarity and conjugation .
  • Electronics : QA exhibits higher HOMO energy levels (-5.2 eV) compared to PA (-5.8 eV), improving hole injection in OLEDs .
  • Basicity: this compound derivatives show moderate basicity, whereas quinolino[7,8-h]quinoline derivatives surpass 1,8-bis(dimethylamino)naphthalene (DMAN) in gas-phase basicity due to electron-donating substituents .
This compound vs. QAO (Quinolino[3,2,1-de]acridine-5,9-dione)
  • Structure : QAO introduces two ketone groups, creating a multiple resonance thermally activated delayed fluorescence (MR-TADF) system .
  • Photophysics : QAO derivatives achieve narrowband emission (FWHM = 23 nm in toluene) via low-frequency vibronic coupling, outperforming traditional acridine-based emitters in color purity .
This compound vs. Quinacridone
  • Solubility: Quinacridone derivatives (e.g., 5,12-dialkylquinolino[2,3-b]acridine-7,14-dione) exhibit solubility challenges in non-polar solvents, whereas branched alkyl chains (e.g., 2-decyltetradecyl) improve processability in polymers .
  • Applications: Quinacridones are widely used in pigments, while this compound derivatives excel in optoelectronics due to their extended π-conjugation .

Table 1: Structural and Electronic Comparison

Compound Key Features HOMO (eV) Notable Applications
This compound Fused quinoline-acridine core, moderate basicity -5.4* OLEDs, antimicrobial complexes
QA Carbon-bridged acridine, planar structure -5.2 High-efficiency PhOLEDs
QAO Ketone-functionalized, MR-TADF emitter -6.1 Narrowband OLEDs
Quinacridone Diketone structure, poor solubility in linear alkyl polymers -5.8 Pigments, organic semiconductors

*Estimated from related acridine derivatives .

Table 3: OLED Performance Metrics

Compound EQE (%) FWHM (nm) Color Purity
QA 19.4 39 Pure blue
QAO 17.5 27 Sky blue
QPTZ 22.0* 45 Green

*Reported in multi-layer PhOLEDs .

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